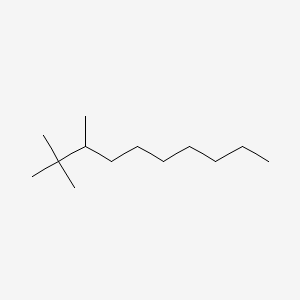

2,2,3-Trimethyldecane

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,3-trimethyldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-6-7-8-9-10-11-12(2)13(3,4)5/h12H,6-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEUYKNMLNSHIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50977894 | |

| Record name | 2,2,3-Trimethyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62338-09-4 | |

| Record name | Decane, 2,2,3-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062338094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,3-Trimethyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Classification and Isomeric Significance Within Branched Alkanes

2,2,3-Trimethyldecane is an organic compound classified as a branched-chain alkane. cymitquimica.com Alkanes are saturated hydrocarbons, meaning they consist solely of hydrogen and carbon atoms linked by single bonds. pressbooks.pub The general molecular formula for alkanes is CnH2n+2. pressbooks.pub Specifically, this compound has the molecular formula C13H28. cymitquimica.commolbase.comnih.gov Its structure consists of a ten-carbon chain (decane) as the backbone, with three methyl group (CH3) branches. Two methyl groups are attached to the second carbon atom, and one is attached to the third carbon atom of the main chain. ontosight.ai

The phenomenon of constitutional isomerism is central to understanding the chemistry of alkanes. schoolwires.net Constitutional isomers are compounds that share the same molecular formula but differ in the connectivity of their atoms. schoolwires.net For the molecular formula C13H28, numerous isomers exist besides this compound, such as its straight-chain counterpart, n-tridecane, and other branched isomers like 2-methyldodecane (B72444) and various other trimethyldecane configurations (e.g., 2,3,4-trimethyldecane, 2,5,6-trimethyldecane). molbase.com The specific placement of the methyl groups in this compound significantly influences its physical properties, such as boiling point and density, when compared to its isomers. libretexts.org Generally, increased branching in alkanes leads to lower boiling points due to a reduction in the surface area available for intermolecular van der Waals forces. libretexts.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C13H28 cymitquimica.commolbase.comnih.gov |

| Molecular Weight | 184.36 g/mol cymitquimica.commolbase.comnih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 62338-09-4 molbase.comnih.gov |

| Appearance | Colorless liquid cymitquimica.com |

| Solubility | Insoluble in water, soluble in organic solvents cymitquimica.comontosight.ai |

This table contains computed and experimental data from various chemical databases.

Broad Interdisciplinary Relevance in Chemical Sciences Research

Regioselective Synthesis Strategies for Branched Decane (B31447) Isomers

Regioselective synthesis, the ability to control the specific location of chemical modifications, is paramount for producing a single, specific isomer like this compound from a pool of 75 possible decane isomers. jove.com Traditional methods often yield complex mixtures, but advanced approaches offer greater control.

One major strategy is the catalytic isomerization of linear alkanes (n-alkanes). tandfonline.com This process typically uses bifunctional catalysts, often containing noble metals (like platinum) on solid acid supports such as zeolites (e.g., ZSM-23, ZSM-48) or sulfated zirconia. tandfonline.comresearchgate.netbohrium.com The mechanism involves the formation of carbenium ion intermediates on the acid sites, which can rearrange before being hydrogenated on the metal sites. tandfonline.com The key challenge is to promote isomerization while suppressing undesired side reactions like cracking, which breaks the carbon chain. tandfonline.com Researchers have found that modifying the catalyst's properties, such as the acid strength and pore structure, can influence the distribution of branched products. researchgate.netbohrium.com For instance, studies on the hydroisomerization of n-dodecane (a C12 alkane) using Fe-substituted ZSM-48 zeolites showed that weaker acid sites led to higher selectivity for isomers over cracked products. bohrium.com The shape selectivity of zeolites, where the reaction is constrained by the catalyst's pore size, can favor the formation of specific isomers, such as those with central branching. bohrium.com

Another regioselective approach involves the stepwise construction of the carbon skeleton using organometallic reactions. plymouth.ac.ukstackexchange.com This bottom-up strategy offers precise control over the placement of methyl groups. Methods could include:

Grignard Reactions: The addition of a Grignard reagent (R-MgX) to a ketone or aldehyde. For this compound, this could involve reacting a complex ketone with a methylmagnesium halide to form a tertiary alcohol, which is then deoxygenated. plymouth.ac.uk

Coupling Reactions: Reactions like the Wurtz, Stille, or McMurry reactions can join smaller fragments. stackexchange.com A potential route could involve the coupling of a highly branched organometallic compound with an appropriate alkyl halide. stackexchange.com

Wittig Reaction: This reaction is useful for forming carbon-carbon double bonds, which can then be hydrogenated to the corresponding alkane. A synthesis could be designed where the final carbon skeleton is assembled via a Wittig reaction before reduction. plymouth.ac.uk

These organometallic routes, while often involving multiple steps, provide the high degree of regiocontrol necessary for synthesizing a specific, complex alkane that is difficult to isolate from isomerization mixtures. plymouth.ac.uk

| Synthetic Strategy | Description | Advantages | Challenges |

| Catalytic Isomerization | Rearrangement of n-alkanes (e.g., n-decane) using solid acid or bifunctional catalysts. tandfonline.com | Utilizes abundant linear alkane feedstocks; suitable for industrial-scale production. | Low selectivity, produces a complex mixture of isomers; requires separation. tandfonline.comstackexchange.com |

| Organometallic Synthesis | Stepwise construction using reactions like Grignard, Wittig, or coupling reactions to build the specific carbon skeleton. plymouth.ac.ukstackexchange.com | High regioselectivity, allows for the precise synthesis of a target isomer. | Often involves multiple steps; may require specialized or sensitive reagents. |

| Microbial Synthesis | Use of genetically engineered microorganisms to convert fatty acids into specific branched alkanes. frontiersin.org | Potentially sustainable and environmentally friendly route from renewable feedstocks. | Low titers and productivity; requires significant biological engineering. frontiersin.org |

Development of Novel Reaction Pathways for Hydrocarbon Construction

Beyond classical methods, research is active in developing entirely new ways to construct complex hydrocarbon skeletons. These novel pathways often focus on sustainability, efficiency, and the use of non-traditional starting materials.

One innovative frontier is microbial synthesis. frontiersin.org Scientists have engineered metabolic pathways in bacteria like E. coli to produce alkanes. By introducing and optimizing specific genes, microorganisms can be programmed to convert renewable feedstocks like fatty acids into hydrocarbons. frontiersin.org For example, introducing genetic parts from other bacteria can manipulate the fatty acid pool to favor the synthesis of branched-chain alkanes. frontiersin.org While current yields are often low, this approach represents a paradigm shift towards bio-based manufacturing of complex chemicals. frontiersin.org

Another area of intense research is the conversion of biomass into hydrocarbon fuels and chemicals. Lignocellulosic biomass can be broken down into smaller platform molecules like furfural (B47365) or levulinic acid. researchgate.net These molecules can then be upgraded through catalytic processes. For instance, aldol (B89426) condensation reactions can be used to join these smaller molecules together, increasing the carbon chain length. Subsequent hydrodeoxygenation (HDO) removes oxygen atoms, yielding a final alkane product. researchgate.net By carefully choosing the platform molecules and reaction conditions, it is possible to create branched hydrocarbon structures suitable for fuel or as chemical intermediates. researchgate.net

Advanced catalytic systems are also enabling new reaction pathways. This includes the development of multi-component reactions where several chemical bonds are formed in a single operation, increasing efficiency. researchgate.net For example, novel three-component condensation reactions have been developed to create complex heterocyclic structures, and similar principles can be applied to hydrocarbon synthesis. researchgate.net Furthermore, new rearrangements and coupling strategies, such as the Johnson-Claisen rearrangement, can be employed in sophisticated multi-step syntheses to build complex carbon frameworks with high precision. stackexchange.com

Exploration of this compound as a Precursor or Intermediate in Complex Organic Synthesis (e.g., Vitamin D Analogues)

Highly substituted aliphatic chains are key structural motifs in many complex and biologically important molecules. While alkanes are generally considered unreactive, a specific, pre-formed fragment like this compound or a functionalized derivative can serve as a valuable building block, or synthon, in the total synthesis of natural products.

A prominent example lies in the synthesis of Vitamin D and its analogues. nih.gov The biological activity of Vitamin D is highly dependent on the structure of its flexible, branched side chain. nih.gov Many synthetic strategies for creating new Vitamin D analogues with modified properties involve the synthesis of a complex side chain which is later coupled to the core steroid ring system (the CD-ring fragment). nih.govnih.gov The synthesis of these side chains often requires multi-step procedures to install the correct stereochemistry and branching. A molecule with the this compound skeleton could theoretically be functionalized at a specific position to allow its attachment, providing a pre-formed, highly branched C13 unit for incorporation into a vitamin D analogue.

Similarly, the synthesis of other vitamins, such as Vitamin E (α-tocopherol), involves the condensation of an aromatic core with a long, branched aliphatic side chain. semanticscholar.org The synthesis of α-tocopherol itself involves joining a trimethylhydroquinone (B50269) head with a C20 phytyl tail. semanticscholar.org The development of analogues with modified side chains is an active area of research, and a branched fragment like this compound could be a starting point for creating novel side chains to be used in such syntheses. semanticscholar.org In industrial chemistry, branched alkanes can serve as precursors for more complex organic compounds, and the unique structure of this compound makes it a potential candidate for such applications. smolecule.com

Environmental Occurrence and Geochemical Pathways of 2,2,3 Trimethyldecane

Analytical Detection and Profiling in Petroleum-Derived Products and Hydrocarbon Mixtures

2,2,3-Trimethyldecane, a branched-chain alkane with the molecular formula C13H28, is a component of complex hydrocarbon mixtures such as crude oil and petroleum-derived products. eolss.net Its detection and quantification in these matrices are crucial for petroleum geochemistry studies, environmental monitoring, and quality control of fuels. The primary analytical technique for the identification and profiling of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). japex.co.jpamazonaws.com

In GC-MS analysis, the complex hydrocarbon mixture is first separated into its individual components based on their boiling points and interactions with the chromatographic column. amazonaws.com As a C13 hydrocarbon, this compound will have a specific retention time under defined chromatographic conditions, allowing for its separation from other alkanes and aromatic compounds. Following separation by GC, the molecules are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a unique fingerprint of the molecule, characterized by the mass-to-charge ratio (m/z) of the fragments.

For this compound, the mass spectrum shows a characteristic fragmentation pattern. The top peak (most abundant fragment) is observed at an m/z of 57, with the second highest peak at m/z 56. nih.gov This fragmentation pattern is indicative of the branched structure of the molecule and is used for its definitive identification. The NIST (National Institute of Standards and Technology) library contains reference mass spectra for numerous compounds, including this compound, which can be used for comparison and confirmation of its presence in a sample. nist.gov

The table below summarizes the key GC-MS spectral information for this compound. nih.gov

| Property | Value |

| NIST Number | 114776 |

| Total Peaks | 34 |

| m/z Top Peak | 57 |

| m/z 2nd Highest | 56 |

This interactive data table provides key mass spectrometry data for the identification of this compound.

Investigation of Primary Biodegradation Mechanisms in Aquatic and Terrestrial Environments

The biodegradation of petroleum hydrocarbons is a critical process in the natural attenuation of contaminated environments. While specific studies on the biodegradation of this compound are limited, the primary mechanisms can be inferred from studies on other branched alkanes. kemdiktisaintek.go.id Microorganisms, particularly bacteria and fungi, are capable of degrading alkanes to use them as a source of carbon and energy. kemdiktisaintek.go.idpjoes.com

The initial and often rate-limiting step in the aerobic biodegradation of alkanes is the oxidation of the hydrocarbon chain. mdpi.comnih.gov For branched alkanes like this compound, two main initial oxidation pathways are possible:

Terminal Oxidation: An oxygen atom is introduced at the terminal methyl group of the longest carbon chain. This is a common pathway for n-alkanes and can also occur with branched alkanes. mdpi.com This initial hydroxylation is typically catalyzed by monooxygenase enzymes, such as alkane hydroxylases. mdpi.com The resulting primary alcohol is then further oxidized to an aldehyde and then to a carboxylic acid, which can then enter the central metabolic pathways of the microorganism, such as β-oxidation. mdpi.com

Subterminal Oxidation: The oxidation occurs at a non-terminal carbon atom. In branched alkanes, this can lead to the formation of secondary or tertiary alcohols. kemdiktisaintek.go.id The subsequent metabolic steps are more complex than for terminal oxidation and may involve different enzymatic machinery. kemdiktisaintek.go.id

The presence of methyl branching in this compound can influence its biodegradability. Highly branched structures can sometimes hinder the enzymatic attack, making them more recalcitrant to degradation compared to their linear counterparts. pjoes.com However, some microorganisms have evolved specific enzymes capable of degrading branched-chain alkanes. pjoes.com

The general aerobic degradation pathway for alkanes is summarized below:

| Step | Reactant | Enzyme Class | Product |

| 1. Hydroxylation | Alkane | Monooxygenase | Alcohol |

| 2. Oxidation | Alcohol | Alcohol Dehydrogenase | Aldehyde |

| 3. Oxidation | Aldehyde | Aldehyde Dehydrogenase | Carboxylic Acid |

| 4. Activation | Carboxylic Acid | Acyl-CoA Synthetase | Acyl-CoA |

| 5. Metabolism | Acyl-CoA | β-oxidation pathway | Acetyl-CoA |

This interactive data table outlines the general steps involved in the aerobic biodegradation of alkanes.

Characterization as a Volatile Organic Compound (VOC) in Environmental Monitoring Research

This compound is classified as a Volatile Organic Compound (VOC). VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature, causing them to evaporate or sublimate into the surrounding air. mdpi.com Due to its molecular weight and structure as a C13 hydrocarbon, this compound falls into the category of VOCs that are monitored in various environmental settings. airquality.org

Sources of this compound in the environment are primarily linked to anthropogenic activities involving petroleum products. These include emissions from vehicle exhaust, evaporation from fuels, and industrial processes. gcms.cz As a component of gasoline and other fuels, its release into the atmosphere contributes to air pollution.

Environmental monitoring of VOCs, including this compound, is essential for assessing air quality and understanding atmospheric chemistry. gcms.czresearchgate.net Various analytical methods are employed for the detection and quantification of VOCs in air samples. A common approach involves collecting air samples on sorbent tubes, followed by thermal desorption and analysis by GC-MS. gcms.cz This allows for the sensitive and specific measurement of a wide range of VOCs, including individual isomers like this compound. inrs.ca

The presence of this compound and other VOCs in the atmosphere is of concern due to their potential to participate in photochemical reactions. In the presence of sunlight and nitrogen oxides (NOx), VOCs can contribute to the formation of ground-level ozone and secondary organic aerosols, which are key components of smog and can have adverse effects on human health and the environment. mdpi.com

Formation and Transformation Pathways in Geochemical Processes, Including Pyrolysis

This compound, as a saturated hydrocarbon, is a natural product of geochemical processes that lead to the formation of petroleum. weebly.com These processes occur over millions of years as organic matter from dead organisms is buried and subjected to high temperature and pressure. researchgate.net This transformation, known as catagenesis, results in the generation of a complex mixture of hydrocarbons, including a wide variety of alkanes, cycloalkanes, and aromatic compounds that constitute crude oil. searchanddiscovery.com The specific isomers of alkanes, like this compound, that are formed depend on the original organic matter and the geological conditions. publications.gc.ca

In addition to its natural formation, this compound can be subject to transformation through processes such as pyrolysis. Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. unacademy.com In the context of geochemistry and industrial processes, the pyrolysis of larger hydrocarbon molecules (cracking) is a key process for producing smaller, more valuable hydrocarbons like those found in gasoline. unacademy.comepa.gov

When subjected to high temperatures, the C-C and C-H bonds in this compound can break, leading to the formation of free radicals. stackexchange.com These highly reactive species can then undergo a variety of reactions, including isomerization, cyclization, and further fragmentation, to form a mixture of smaller alkanes and alkenes. stackexchange.com The branched structure of this compound would likely influence the distribution of pyrolysis products, potentially favoring the formation of certain smaller branched alkanes and alkenes. The rate of pyrolysis is known to increase with molecular weight and branching in an alkane. unacademy.com

The general products of alkane pyrolysis are summarized in the table below:

| Process | Reactant | Conditions | Primary Products |

| C-C Bond Fission | Higher Alkanes | High Temperature, Catalyst (e.g., SiO2, Al2O3) | Smaller Alkanes and Alkenes |

| C-H Bond Fission | Alkanes | High Temperature, Catalyst (e.g., Cr2O3, V2O3) | Alkenes and Hydrogen |

This interactive data table shows the general outcomes of the pyrolysis of alkanes.

Advanced Analytical Spectroscopies and Chromatographic Characterization Research

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like 2,2,3-Trimethyldecane. In GC, the compound is separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the chromatographic column. Following separation, the mass spectrometer ionizes the eluted molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.

The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or with entries in a spectral library, such as the NIST Mass Spectrometry Data Center. nih.gov The electron ionization (EI) mass spectrum of this compound is characterized by a specific fragmentation pattern. While the molecular ion peak ([M]⁺) at m/z 184 may be of low abundance, the spectrum is dominated by fragment ions resulting from the cleavage of C-C bonds. The most stable and thus most abundant ions are typically formed through fragmentation at the highly branched points of the molecule. For instance, the base peak is often observed at m/z 57, corresponding to the stable tertiary butyl cation, [C(CH₃)₃]⁺. nih.gov

Table 1: Characteristic GC-MS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₈ | nih.govnist.gov |

| Molecular Weight | 184.36 g/mol | nih.gov |

| Top m/z Peak | 57 | nih.gov |

| Second Highest m/z Peak | 56 | nih.gov |

This interactive table summarizes key mass spectrometry data points used for the identification of this compound.

For quantification, a calibration curve is typically constructed by analyzing known concentrations of a pure this compound standard. thescipub.comnih.gov By comparing the peak area or height of the compound in an unknown sample to this curve, its concentration can be accurately determined. The process often involves an internal standard to correct for variations in sample injection and instrument response. thescipub.com

Utilization of Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Mixture Resolution

When this compound is present in highly complex matrices, such as petroleum distillates or alternative fuels, single-dimension GC may fail to resolve it from co-eluting isomers and other hydrocarbons. dlr.deresearchgate.net Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power to overcome this challenge. copernicus.orgmdpi.com

This technique employs two columns with different stationary phase selectivities (e.g., non-polar followed by polar), connected by a modulator. bac-lac.gc.ca The modulator traps small, sequential fractions of the effluent from the first column and re-injects them as sharp pulses onto the second, shorter column for a rapid, secondary separation. copernicus.org The result is a two-dimensional chromatogram where compounds are separated based on volatility in the first dimension and polarity in the second. copernicus.org This structured separation organizes compounds into distinct chemical family groups (e.g., n-alkanes, iso-alkanes, cyclo-alkanes), greatly facilitating the identification of individual components like this compound. dlr.deicsar.org The increased peak capacity and sensitivity enhancement from the modulator's focusing effect allow for the resolution and potential identification of hundreds or even thousands of compounds in a single analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. omicsonline.org While ¹H NMR provides information about the proton environments, ¹³C NMR spectroscopy is particularly powerful for determining the carbon skeleton of a compound like this compound.

Table 2: Predicted ¹³C NMR Chemical Shift Environments for this compound

| Carbon Environment | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Primary (CH₃) | 10 - 25 | Multiple distinct signals for non-equivalent methyl groups. |

| Secondary (CH₂) | 20 - 45 | Multiple signals for methylene (B1212753) groups in the decane (B31447) chain. |

| Tertiary (CH) | 30 - 50 | Signal corresponding to the C3 carbon. |

This interactive table presents the expected chemical shift regions for the different types of carbon atoms in this compound, based on general principles of ¹³C NMR spectroscopy. oregonstate.edu

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds. nist.gov For a branched alkane like this compound, the IR spectrum is dominated by absorptions corresponding to carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds. docbrown.info

The most prominent features in the spectrum are the strong C-H stretching vibrations, which appear in the 2850-3000 cm⁻¹ region. docbrown.info C-H bending vibrations for methyl (CH₃) and methylene (CH₂) groups are observed around 1465 cm⁻¹ and 1375 cm⁻¹. The presence of a tertiary butyl group, as in this compound, often gives rise to a characteristic split peak in the C-H bending region. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of C-C stretching and other bending vibrations that is unique to the molecule's specific structure, allowing for its definitive identification when compared to a reference spectrum. nist.govdocbrown.info

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³ CH₃, CH₂, CH) | 2880 - 2975 | Strong |

| C-H Bend (CH₃, CH₂) | 1370 - 1470 | Strong |

This interactive table highlights the principal vibrational frequencies observed in the infrared spectrum of a typical branched alkane like this compound. docbrown.info

High-Resolution Mass Spectrometry for Molecular and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage over standard, unit-resolution mass spectrometry by measuring the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a compound's elemental formula.

For this compound, HRMS can measure the exact mass of its molecular ion. The calculated monoisotopic mass for C₁₃H₂₈ is 184.2191 Da. nih.gov An experimental measurement of this exact mass by HRMS would confirm the elemental formula C₁₃H₂₈, thereby distinguishing this compound from any other compounds that have the same nominal mass but a different elemental composition.

Furthermore, HRMS is invaluable for analyzing the fragmentation pattern. By determining the exact mass of each fragment ion, the elemental formula of that fragment can be deduced. This provides irrefutable evidence for the fragmentation pathways and confirms the identity of key structural units within the molecule, such as the loss of specific alkyl groups, which is crucial for differentiating between closely related isomers.

Computational Chemistry and Theoretical Investigations of 2,2,3 Trimethyldecane

Quantum Chemical Calculations of Molecular Conformations and Energetic Landscapes

The three-dimensional structure of 2,2,3-trimethyldecane is not static; rotation around its carbon-carbon single bonds gives rise to a multitude of different spatial arrangements known as conformations. lumenlearning.commaricopa.edulibretexts.org Each of these conformations, or conformers, has a specific potential energy, and the collection of these conformers and their corresponding energies forms the molecule's energetic landscape. Quantum chemical calculations are employed to map out this landscape, identifying the most stable conformers and the energy barriers between them.

These calculations typically involve geometry optimization, where the energy of a given conformation is minimized by adjusting the positions of its atoms. The result is a stable structure on the potential energy surface. By systematically rotating various bonds within the this compound molecule and performing geometry optimizations, a comprehensive picture of its conformational space can be built. The relative energies of these conformers are determined by factors such as torsional strain (from eclipsing interactions) and steric strain (from bulky groups being too close to each other). lumenlearning.commaricopa.edu

For this compound, the most stable conformations would be those that minimize steric hindrance between the methyl groups and the decane (B31447) chain, adopting staggered arrangements (like anti and gauche conformations) wherever possible. lumenlearning.commaricopa.edu The energetic landscape would show these stable conformers as energy minima, connected by transition states that represent the energy maxima during bond rotation.

| Interaction Type | Typical Energy Cost (kcal/mol) | Description |

|---|---|---|

| H-H Eclipsing (Torsional Strain) | ~1.0 | Repulsion between electrons in C-H bonds in an eclipsed conformation. |

| CH3-H Eclipsing (Torsional Strain) | ~1.4 | Increased repulsion due to the larger size of the methyl group compared to a hydrogen atom. |

| CH3-CH3 Eclipsing (Torsional Strain) | ~2.5 | Significant repulsion between two eclipsed methyl groups. |

| Gauche Interaction (Steric Strain) | ~0.9 | Repulsion between two methyl groups that are adjacent (dihedral angle of 60°) in a staggered conformation. |

This table provides typical energy costs for different types of strain in alkane conformations, which are used in computational chemistry to estimate the relative energies of conformers. The actual values for this compound would be determined through specific quantum chemical calculations.

Computational Modeling of Reaction Mechanisms, Including Oxidation and Pyrolysis Pathways

Computational modeling is a powerful tool for elucidating the complex reaction mechanisms of processes like oxidation and pyrolysis (thermal cracking) of hydrocarbons. nasa.govresearchgate.netacs.orgacs.orgacs.orgscribd.com For this compound, these models would involve tracking the transformation of reactants into products through a series of elementary reactions, often involving free radical intermediates.

Pyrolysis Pathways: The pyrolysis of alkanes proceeds through a free-radical chain reaction mechanism involving initiation, propagation, and termination steps. Computational models for the pyrolysis of this compound would aim to identify the most likely bond-breaking events and subsequent radical reactions. The initiation step would involve the homolytic cleavage of a C-C bond to form two alkyl radicals. The high degree of branching in this compound influences which bonds are most likely to break. Subsequent propagation steps would include hydrogen abstraction by radicals and β-scission of larger radicals to form smaller alkenes and new radicals. Computational chemistry can be used to calculate the activation energies for these elementary steps, allowing for the prediction of the major pyrolysis products.

Oxidation Pathways: The oxidation of alkanes is also a radical-mediated process, particularly at the temperatures relevant to combustion. nasa.govacs.org Computational models of this compound oxidation would focus on the reactions of the fuel molecule with oxygen. Key steps include hydrogen abstraction from the alkane to form an alkyl radical, followed by the addition of O2 to form a peroxy radical (ROO•). This peroxy radical can then undergo further reactions, leading to chain branching and the eventual formation of stable products like aldehydes, ketones, and smaller hydrocarbons. The branching in this compound provides different types of hydrogen atoms (primary, secondary, tertiary) that can be abstracted, and computational models can predict the relative rates of abstraction from these different sites.

| Reaction Type | General Form | Significance |

|---|---|---|

| Initiation (C-C cleavage) | R-R' → R• + R'• | Generates the initial radicals to start the chain reaction. |

| Hydrogen Abstraction | R• + R'H → RH + R'• | Propagates the radical chain by forming a new radical. |

| β-Scission | R-CH2-CH2• → R• + CH2=CH2 | Breaks down larger radicals into smaller, more stable molecules (alkenes) and a smaller radical. |

| Radical Addition to O2 | R• + O2 → ROO• | A key step in oxidation, forming a peroxy radical. |

| Isomerization of Peroxy Radicals | ROO• → •QOOH | Internal hydrogen abstraction leading to hydroperoxyalkyl radicals, important in low-temperature oxidation. |

Molecular Dynamics Simulations for Intermolecular Interactions and Condensed Phase Behavior

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are better suited for investigating the behavior of a large number of molecules in the condensed phase (liquid or solid). acs.orgacs.orgaip.orgresearchgate.netresearchgate.net MD simulations model the motion of atoms and molecules over time based on the forces between them, which are described by a force field. acs.orgresearchgate.netacs.orgresearchgate.net

For this compound, MD simulations can be used to predict a variety of important physical properties that depend on intermolecular interactions, such as density, viscosity, and diffusion coefficients. aip.orgresearchgate.net The simulations would involve placing a large number of this compound molecules in a simulation box and calculating their trajectories over time. The intermolecular forces in these simulations are primarily van der Waals interactions (specifically, London dispersion forces for a nonpolar alkane). teachchemistry.org

By analyzing the collective behavior of the molecules in the simulation, one can gain insights into the liquid structure of this compound. For example, the simulations could reveal how the branched structure of the molecule affects its packing in the liquid state, which in turn influences its density and viscosity. These simulations are crucial for understanding the macroscopic properties of this compound as a fluid.

Development of Structure-Reactivity Relationships via In Silico Approaches

In silico approaches, particularly the development of Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR), aim to correlate the molecular structure of a compound with its chemical reactivity or physical properties. wikipedia.orgnih.govresearchgate.net For a fuel component like this compound, these relationships are valuable for predicting its performance, for instance, its combustion characteristics. acs.orgresearchgate.netsae.org

The development of a structure-reactivity relationship for this compound would involve identifying key molecular descriptors that quantify its structural features. These descriptors could include the number of carbon atoms, the degree of branching, the presence of specific types of carbon atoms (primary, secondary, tertiary, quaternary), and other topological or electronic parameters. These descriptors would then be correlated with experimental or computationally derived data on reactivity, such as ignition delay times or octane (B31449) numbers, for a series of related alkanes. sae.org

Once a statistically robust model is developed, it can be used to predict the reactivity of other branched alkanes, including this compound, without the need for extensive experimentation. These in silico models are instrumental in the design and screening of new fuel formulations with desired properties. researchgate.netsae.org The presence of a quaternary carbon and the specific arrangement of methyl groups in this compound are structural features that would be particularly important in determining its reactivity within such a model. sae.org

Applications in Specialized Chemical Formulations and Materials Science Research

Research into Branched Alkanes as Components in Advanced Fuel Systems (e.g., Octane (B31449) Enhancement Studies)

The performance of gasoline in spark-ignition internal combustion engines is critically dependent on its octane rating, which measures the fuel's ability to resist autoignition, or "knocking." esslabshop.com Research has long established that the molecular structure of hydrocarbon components significantly influences this rating. Highly branched alkanes are known to possess higher octane numbers compared to their straight-chain isomers. imsc.res.innist.gov

The reason for this enhanced performance lies in the chemical kinetics of combustion. During the compression stroke in an engine, the fuel-air mixture is subjected to high pressure and temperature, which can lead to the formation of highly reactive free radicals. nist.gov Linear alkanes tend to form radicals that propagate chain reactions very quickly, leading to premature and uncontrolled combustion (knocking). nih.gov In contrast, the tertiary carbon-hydrogen bonds present in branched alkanes like 2,2,3-Trimethyldecane are more easily broken, but they form more stable free radicals. imsc.res.innih.gov This increased stability slows down the rate of the combustion chain reactions, allowing for a more controlled burn and preventing engine knock. nih.gov

Due to its complex, branched structure, this compound is noted as a compound of interest for fuel applications, as it is expected to exhibit higher octane ratings than straight-chain alkanes. cymitquimica.com While specific octane rating data for pure this compound is not widely published, the principle is well-supported by studies on analogous compounds. For instance, 2,2,4-trimethylpentane (B7799088) (iso-octane) is the reference standard for an octane rating of 100, whereas its linear isomer, n-octane, has a very low rating. cymitquimica.com Similarly, isomers such as 2,6,8-Trimethyldecane are utilized as fuel additives specifically for their high octane characteristics.

Table 1: Factors Influencing Octane Rating in Alkanes

| Structural Feature | Impact on Octane Rating | Chemical Rationale |

| Branching | Increases | Forms more stable tertiary radicals, slowing combustion. imsc.res.innih.gov |

| Chain Length | Decreases | Longer chains are more prone to autoignition. esslabshop.comnist.gov |

| Symmetry | Generally Increases | More compact molecules can have better anti-knock properties. |

| Cyclic Structures | Increases | Cycloalkanes generally have higher octane ratings than n-alkanes. |

Investigation in Polymer Science and Engineering for Novel Material Development

A review of publicly available scientific literature indicates that this compound is not a significant subject of research in the field of polymer science and engineering. Alkanes, being saturated hydrocarbons, are generally chemically inert and lack the functional groups (like double bonds or reactive atoms) necessary to act as monomers in common polymerization reactions. While alkanes can be used as non-polar solvents or plasticizers in some polymer formulations, no specific studies or applications detailing the use of this compound for these purposes in novel material development were identified.

Establishment of this compound as a Reference Standard in Analytical Chemistry

In analytical chemistry, particularly in the analysis of complex hydrocarbon mixtures like petroleum products, the use of pure, well-characterized compounds as reference standards is essential for accurate identification and quantification. This compound serves this purpose and is commercially available as a high-purity analytical reference material. esslabshop.com

Companies specializing in chemical standards supply this compound for use in laboratory analysis for the petroleum, environmental, and food safety sectors. esslabshop.com In techniques such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), reference standards are used to:

Confirm Compound Identity: By comparing the retention time and mass spectrum of a peak in an unknown sample to that of the pure this compound standard, analysts can confirm its presence.

Quantify Concentration: A calibration curve can be created using known concentrations of the standard, allowing for the precise measurement of the amount of this compound in a sample.

The availability of this compound as a certified reference material (CRM) is crucial for laboratories that follow standardized testing methods, such as those from ASTM International, to ensure reliable and reproducible results in the quality control and analysis of fuels and other hydrocarbon-based products. esslabshop.com

Exploration in Synthetic Lubricant Formulations and Tribological Performance Research

Branched alkanes are of theoretical and practical interest in the formulation of synthetic lubricants due to their unique behavior under high pressure. Tribology, the study of friction, wear, and lubrication, has shown that the molecular structure of a lubricant base oil is critical to its performance.

While direct tribological studies on this compound are not prominent in the literature, research on analogous branched molecules provides insight into its potential. A key characteristic of an effective lubricant is its ability to maintain a fluid, protective film between moving surfaces under confinement. Studies have shown that under high pressure, linear alkanes can align and form ordered, solid-like layers, which can increase friction. In contrast, the irregular, bulky structure of highly branched alkanes disrupts this ordering. Research on 2,6,11,15-tetramethylhexadecane, another branched alkane, demonstrated that its structure remains disordered and liquid-like under confinement, which is a desirable property for a lubricant. This suggests that branched alkanes are good candidates for inhibiting wear and maintaining low friction. Furthermore, isomers like 2,6,8-Trimethyldecane are noted for their use as components in the production of lubricants. This indicates a potential role for C13 trimethyldecane isomers in lubricant formulations, where their branched structure could contribute to favorable viscosity and film-forming properties.

Significance in Natural Product Chemistry and Essential Oil Constituent Analysis

The identification of volatile organic compounds (VOCs) in plants is a significant area of natural product chemistry. While this compound is listed as a secondary metabolite in some chemical databases related to essential oils of Indian medicinal plants, its presence is not widely confirmed in primary, peer-reviewed analytical studies of plant volatiles.

For example, numerous comprehensive GC-MS analyses of the essential oil composition of Yarrow (Achillea millefolium) from various geographical locations have been published. These studies identify hundreds of different compounds, including a wide range of monoterpenes, sesquiterpenes, and other hydrocarbons. However, this compound is not typically reported as a constituent in these detailed analyses.

Table 2: Reported Presence of this compound in Natural Sources

| Source Type | Finding | Reference/Comment |

| Secondary Database | Listed as a constituent in essential oils of Indian medicinal plants. | sCentInDB imsc.res.in |

| Primary Literature | Not identified in multiple GC-MS studies of Achillea millefolium essential oil. | Based on a review of published phytochemical analyses. |

| VOC Database | An isomer, 2,4,6-trimethyldecane, is listed as a plant-associated volatile. | Plant-Associated Volatile Organic Compound (VOC) Database (PVD) |

This discrepancy suggests that this compound may be either a very rare or trace component of certain plant chemotypes not yet broadly studied, or its listing in some databases may warrant further verification through primary analytical research. The analysis of plant volatiles is complex, and the confirmed identification of minor constituents remains an active area of research.

Emerging Research Frontiers and Methodological Advancements Pertaining to 2,2,3 Trimethyldecane

Integration of Multi-Omics Technologies (e.g., Metabolomics, Microbiomics) in Related Environmental Studies

The advent of multi-omics technologies has revolutionized the study of how hydrocarbons, including 2,2,3-trimethyldecane, interact with and are processed by microbial communities in the environment. researchgate.netnih.govmdpi.com These high-throughput techniques provide a systems-level view of the intricate molecular processes that govern the biodegradation of complex hydrocarbon mixtures. researchgate.netnih.gov

Metabolomics , the large-scale study of small molecules or metabolites within a biological system, is a powerful tool for identifying the breakdown products of this compound and other alkanes. researchgate.netnih.gov By analyzing the metabolome of a microbial community exposed to hydrocarbons, researchers can identify key metabolic pathways and signature molecules associated with degradation. frontiersin.org For instance, the detection of specific substituted succinate (B1194679) derivatives can serve as a strong indicator of anaerobic alkane biodegradation. frontiersin.org

Microbiomics , often studied through metagenomics (the study of genetic material recovered directly from environmental samples), allows for the identification of the microorganisms present in a contaminated site and their genetic potential for hydrocarbon degradation. researchgate.netnih.gov By sequencing the DNA of an entire microbial community, scientists can identify genes encoding for enzymes crucial to alkane metabolism, such as monooxygenases and alkylsuccinate synthases. frontiersin.orgcdnsciencepub.com This information is vital for understanding the functional capacity of a microbial consortium to remediate a site contaminated with branched alkanes.

The integration of these "omics" disciplines provides a more complete picture of the biodegradation process. For example, a combined metagenomic and metabolomic study could reveal not only which microbes are present and have the genetic toolkit for degrading this compound, but also what specific metabolic pathways are active and what breakdown products are being formed. nih.gov This integrated approach is crucial for developing effective bioremediation strategies for hydrocarbon-polluted environments. researchgate.netnih.gov

| Omics Technology | Application in Hydrocarbon Environmental Studies | Key Insights Gained |

| Metagenomics | Identifies the microbial community composition and its genetic potential for hydrocarbon degradation. researchgate.netnih.gov | Reveals the presence of genes encoding for key degradation enzymes. frontiersin.org |

| Metabolomics | Analyzes the small molecule metabolites to identify degradation pathways and products. researchgate.netnih.gov | Confirms the active biodegradation pathways through the detection of specific intermediates. frontiersin.org |

| Metatranscriptomics | Studies the actively transcribed genes (RNA) to understand which degradation pathways are currently active. | Provides a snapshot of the functional response of the microbial community to hydrocarbon exposure. |

| Metaproteomics | Investigates the proteins being expressed by the microbial community. | Identifies the actual enzymes that are carrying out the degradation processes. |

Advancements in Green Chemistry Principles for Sustainable Hydrocarbon Synthesis

In response to the environmental concerns associated with traditional hydrocarbon production from fossil fuels, the principles of green chemistry are being increasingly applied to develop more sustainable methods for synthesizing alkanes like this compound. ijnc.ir This shift is driven by the desire to reduce reliance on finite resources, minimize waste, and create chemical processes that are safer and more energy-efficient.

A key focus of green chemistry in this area is the utilization of renewable feedstocks. ijrar.org Biomass, such as lignocellulose from agricultural waste, is a promising alternative to petroleum for producing hydrocarbons. ijrar.orgnih.gov Through various conversion pathways, these renewable resources can be transformed into the building blocks for branched alkanes. nih.gov

Catalysis is another cornerstone of green chemistry, and significant research is being dedicated to developing highly efficient and selective catalysts for alkane synthesis. ijrar.org Biocatalysis, which employs enzymes or whole microorganisms, is a particularly attractive approach. nih.govfalconediting.com Engineered microbes can be designed to produce specific branched-chain alkanes through metabolic engineering, offering a potentially more sustainable and controlled synthesis route. researchgate.netnih.gov For example, the introduction of specific genes from organisms like Bacillus subtilis into a host microbe can enable the synthesis of branched alkanes. researchgate.net

The development of sustainable synthesis routes for highly-branched alkanes is crucial for the production of high-octane gasoline components from renewable sources. researchgate.net These efforts aim to create "drop-in" biofuels that are chemically identical to their petroleum-derived counterparts and can be used in existing infrastructure.

| Green Chemistry Principle | Application in Hydrocarbon Synthesis | Example |

| Use of Renewable Feedstocks | Utilizing biomass instead of fossil fuels as the starting material. ijrar.org | Conversion of lignocellulosic biomass to hydrocarbon precursors. ijrar.org |

| Catalysis | Employing efficient and selective catalysts to minimize energy consumption and byproducts. ijrar.org | Development of novel biocatalysts for the targeted synthesis of branched alkanes. nih.govfalconediting.com |

| Atom Economy | Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. | Streamlining reaction pathways to reduce waste. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. | Utilizing enzymatic reactions that often occur under mild conditions. falconediting.com |

High-Throughput Analytical Method Development for Complex Alkane Mixtures

The comprehensive analysis of complex hydrocarbon mixtures, such as those found in crude oil or environmental samples, presents a significant analytical challenge due to the vast number of structurally similar isomers. astm.org Traditional analytical techniques often lack the resolving power to separate and identify all the individual components. ifpenergiesnouvelles.fr To address this, high-throughput analytical methods are being developed to provide a more detailed and rapid characterization of these complex mixtures. escholarship.orgpurdue.edu

A major advancement in this area is the use of comprehensive two-dimensional gas chromatography (GCxGC) . ifpenergiesnouvelles.frdlr.dewikipedia.orgresearchgate.net This technique employs two different chromatographic columns with distinct separation mechanisms, providing a much higher peak capacity and resolving power than conventional one-dimensional GC. ifpenergiesnouvelles.fr In GCxGC, the entire sample is subjected to both separation dimensions, resulting in a structured two-dimensional chromatogram where compounds are separated based on properties like volatility and polarity. ifpenergiesnouvelles.fr This allows for the detailed, component-by-component analysis of complex mixtures containing hundreds or even thousands of individual hydrocarbons, including branched alkanes like this compound. dlr.dewikipedia.org

The coupling of GCxGC with high-resolution mass spectrometry (HRMS) further enhances the identification capabilities, providing accurate mass measurements that can help to elucidate the elemental composition of unknown compounds. researchgate.net These advanced analytical techniques are invaluable for a wide range of applications, from the detailed characterization of fossil and alternative fuels to environmental forensics and metabolomics studies. dlr.dewikipedia.org

The development of high-throughput methods also extends to sample preparation and data analysis, with automation and advanced software playing a crucial role in managing the large datasets generated by these powerful analytical platforms. purdue.eduresearchgate.net

| Analytical Technique | Principle | Application to Alkane Mixtures |

| Comprehensive Two-Dimensional Gas Chromatography (GCxGC) | Utilizes two columns with different stationary phases for enhanced separation. wikipedia.org | Resolves a large number of isomers in complex hydrocarbon mixtures. ifpenergiesnouvelles.frdlr.de |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements of molecules. | Enables confident identification of individual alkane isomers. researchgate.net |

| Automated Sample Preparation | Uses robotics to prepare samples for analysis. | Increases the speed and reproducibility of the analytical workflow. purdue.edu |

| Advanced Data Processing Software | Employs sophisticated algorithms to process and interpret large datasets. | Facilitates the identification and quantification of compounds in complex chromatograms. dlr.de |

Interdisciplinary Approaches for Comprehensive Hydrocarbon Environmental Fate and Transport Studies

Understanding the complete environmental lifecycle of hydrocarbons like this compound, from their release into the environment to their ultimate fate, requires a collaborative, interdisciplinary approach. mdpi.commdpi.com This involves integrating knowledge and methodologies from various scientific fields, including chemistry, geology, microbiology, and environmental modeling.

The environmental fate and transport of a hydrocarbon are governed by a complex interplay of physical, chemical, and biological processes. itrcweb.org These processes determine how a compound moves through different environmental compartments (air, water, soil) and how it is transformed over time. researchgate.netcer-rec.gc.ca For example, the partitioning of this compound between water and soil will depend on its physicochemical properties and the characteristics of the soil, such as its organic carbon content. itrcweb.org

Environmental modeling plays a crucial role in predicting the fate and transport of hydrocarbons in the environment. cer-rec.gc.cancsu.edu By incorporating data on the chemical properties of the compound, the characteristics of the environment, and the rates of key processes like biodegradation and volatilization, models can simulate the distribution and persistence of a hydrocarbon over time. cer-rec.gc.cancsu.edu These models are essential tools for risk assessment and for designing effective remediation strategies.

An interdisciplinary approach to studying the environmental fate of this compound would involve:

Analytical chemists to accurately measure its concentration in various environmental media.

Geochemists to characterize the soil and sediment properties that influence its transport.

Microbiologists to study its biodegradation by indigenous microbial communities.

Environmental modelers to integrate this information into predictive models of its environmental fate. cer-rec.gc.cancsu.edu

By working together, researchers from these different disciplines can develop a more holistic and accurate understanding of the environmental behavior and potential impacts of branched alkanes. mdpi.commdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2,3-trimethyldecane with high purity for research purposes?

- Methodology : Synthesis typically involves alkylation or isomerization of branched alkanes. For example, catalytic hydrogenation of alkenes with branched precursors (e.g., using palladium or platinum catalysts) can yield high-purity this compound. Purification via fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) is critical to isolate isomers, as impurities from side reactions (e.g., over-alkylation) can complicate analysis .

- Quality Control : Confirm purity via gas chromatography (GC) with flame ionization detection (FID), referencing retention indices from NIST databases .

Q. How can researchers characterize the structural configuration of this compound using spectroscopic techniques?

- Nuclear Magnetic Resonance (NMR) : Use NMR to identify methyl branching patterns. For instance, quaternary carbons at C2 and C3 will show distinct shifts (e.g., δ 29–33 ppm) compared to linear alkanes .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) fragments the molecule, with dominant peaks at m/z 57 (CH) and m/z 85 (CH), reflecting the branched structure. Compare spectra to NIST reference data .

Advanced Research Questions

Q. What challenges arise in differentiating this compound from its structural isomers during gas chromatography-mass spectrometry (GC-MS) analysis?

- Isomer Co-elution : Isomers like 2,3,4-trimethyldecane (CAS 62238-15-7) and 2,6,10-trimethyldecane (CAS 17301-23-4) may co-elute due to similar boiling points and polarity. Use high-resolution GC columns (e.g., 60 m DB-5ms) and optimize temperature gradients to resolve peaks .

- MS Differentiation : Leverage fragmentation patterns. For example, this compound produces a base peak at m/z 57, while 2,3,4-isomers show stronger m/z 71 (CH) due to alternative cleavage sites .

Q. How can computational chemistry methods predict the thermodynamic stability and reactivity of this compound in different environments?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess stability. For instance, the tertiary C-H bonds at C2 and C3 are weaker (BDE ~95 kcal/mol) than linear counterparts, making them reactive sites in oxidation studies .

- Molecular Dynamics (MD) : Simulate interactions in hydrophobic environments (e.g., lipid bilayers). The branched structure reduces packing efficiency, lowering melting points compared to linear alkanes .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., boiling point, density) of this compound across literature sources?

- Critical Evaluation : Cross-reference data from authoritative sources like NIST (boiling point: ~222°C predicted) and experimental studies. Variations may arise from impurities or calibration errors in measurement techniques (e.g., differential scanning calorimetry vs. GC retention times).

- Standardization : Replicate measurements under controlled conditions (e.g., ASTM methods for density) and report uncertainties. For example, predicted density ranges (0.754±0.06 g/cm) highlight the need for empirical validation .

Environmental and Analytical Applications

Q. What protocols are recommended for detecting this compound in environmental samples (e.g., air, soil)?

- Sample Preparation : Use solid-phase microextraction (SPME) for volatile organic compound (VOC) capture in air or headspace analysis. For soil, employ Soxhlet extraction with hexane/acetone mixtures .

- GC-MS Parameters : Optimize ionization energy (70 eV) and scan range (m/z 50–500). Compare retention times and spectra to spiked standards for quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.